molecular formula C12H9Br2NO3S B12123222 2,5-dibromo-N-(2-hydroxyphenyl)benzene-1-sulfonamide

2,5-dibromo-N-(2-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B12123222
M. Wt: 407.08 g/mol
InChI Key: SADDBZNEECFAAS-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2,5-dibromo-N-(2-hydroxyphenyl)benzene-1-sulfonamide: C6H4Br2NO3S\text{C}_6\text{H}_4\text{Br}_2\text{NO}_3\text{S}C6​H4​Br2​NO3​S

    .
  • It contains two bromine atoms, a hydroxyphenyl group, and a sulfonamide moiety.
  • The compound’s systematic name adheres to IUPAC nomenclature rules.
  • It is used in various scientific applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling reaction.

      Reaction Conditions: The reaction typically occurs under mild conditions, with a base (such as potassium carbonate) and a ligand (such as triphenylphosphine) facilitating the coupling.

      Industrial Production: While there isn’t a specific industrial production method for this compound, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: 2,5-dibromo-N-(2-hydroxyphenyl)benzene-1-sulfonamide can undergo various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (boronic acids or boronate esters) are essential. Oxidation reactions may involve oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

      Major Products: The major product of Suzuki–Miyaura coupling would be the coupled product, where the aryl bromide and boron reagent combine.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).

      Medicine: May have applications in drug discovery due to its structural features.

      Industry: Limited industrial applications, but its versatility makes it valuable in research.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • It may interact with biological targets (e.g., enzymes, receptors) or participate in redox processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other brominated aryl sulfonamides or boron-containing compounds.

      Uniqueness: Its combination of bromine atoms, hydroxyphenyl group, and sulfonamide functionality sets it apart.

    Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.

    Properties

    Molecular Formula

    C12H9Br2NO3S

    Molecular Weight

    407.08 g/mol

    IUPAC Name

    2,5-dibromo-N-(2-hydroxyphenyl)benzenesulfonamide

    InChI

    InChI=1S/C12H9Br2NO3S/c13-8-5-6-9(14)12(7-8)19(17,18)15-10-3-1-2-4-11(10)16/h1-7,15-16H

    InChI Key

    SADDBZNEECFAAS-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br)O

    Origin of Product

    United States

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